Differential Inhibition of Alanine Aminotransferase (AlaAT) vs. L-Canaline
Ethyl 4-(aminooxy)butanoate, the ethyl ester of L-canaline, exhibits a dramatically reduced capacity to inhibit the pyridoxal phosphate (PLP)-dependent enzyme alanine aminotransferase (AlaAT) compared to the free amino acid L-canaline [1]. This difference arises because the α-amino group of L-canaline is crucial for forming a stable oxime with the PLP cofactor, a pathway blocked by esterification. At a concentration of 10⁻⁷ M, L-canaline reduced AlaAT activity by 55% after a 5-minute exposure. In contrast, under identical assay conditions (10⁻⁷ M, 5 min exposure, porcine heart AlaAT), the ethyl ester of L-canaline (ethyl 4-(aminooxy)butanoate) reduced enzyme activity by only 6% [1]. This represents a ~9-fold reduction in inhibitory potency.
| Evidence Dimension | Percent Reduction in AlaAT Activity |
|---|---|
| Target Compound Data | 6% reduction at 10⁻⁷ M after 5 min |
| Comparator Or Baseline | L-Canaline: 55% reduction at 10⁻⁷ M after 5 min |
| Quantified Difference | 9-fold lower inhibition (6% vs. 55%) |
| Conditions | Porcine heart alanine aminotransferase (AlaAT) assay, 10⁻⁷ M compound concentration, 5-minute exposure. |
Why This Matters
This quantifies a critical selectivity advantage: for applications requiring the aminooxy group for chemoselective ligation but where off-target inhibition of PLP-dependent enzymes is undesirable, ethyl 4-(aminooxy)butanoate provides a significantly cleaner background.
- [1] Worthen, D. R., et al. (1996). Structure-activity studies of L-canaline-mediated inhibition of porcine alanine aminotransferase. Chemical Research in Toxicology, 9(8), 1293-1297. View Source
